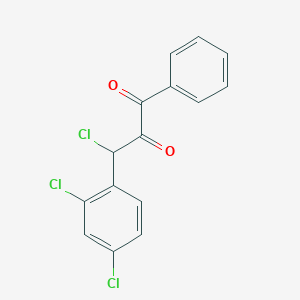
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of three chlorine atoms and two phenyl groups attached to a propane-1,2-dione backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione typically involves the chlorination of phenylpropane-1,2-dione derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at specific positions on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of catalysts and solvents can further optimize the reaction efficiency.
化学反応の分析
Types of Reactions
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted aromatic compounds.
科学的研究の応用
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and ketone groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s observed biological activities.
類似化合物との比較
Similar Compounds
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione: shares similarities with other aromatic ketones, such as benzophenone and acetophenone derivatives.
Benzophenone: A simpler aromatic ketone with two phenyl groups attached to a carbonyl group.
Acetophenone: An aromatic ketone with a single phenyl group attached to a carbonyl group.
Uniqueness
The presence of multiple chlorine atoms and the specific arrangement of phenyl groups in this compound confer unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. These features distinguish it from other similar compounds and make it valuable for specialized applications in research and industry.
特性
CAS番号 |
141625-28-7 |
|---|---|
分子式 |
C15H9Cl3O2 |
分子量 |
327.6 g/mol |
IUPAC名 |
3-chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione |
InChI |
InChI=1S/C15H9Cl3O2/c16-10-6-7-11(12(17)8-10)13(18)15(20)14(19)9-4-2-1-3-5-9/h1-8,13H |
InChIキー |
DQFAURULCWFUJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C(C2=C(C=C(C=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


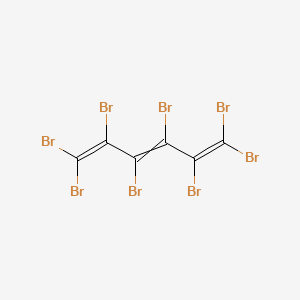
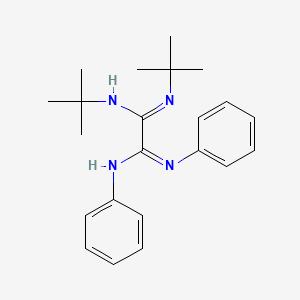
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)

![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)

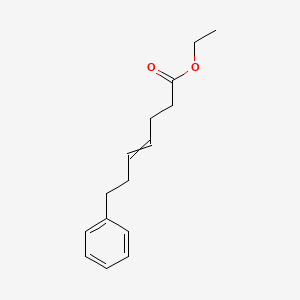
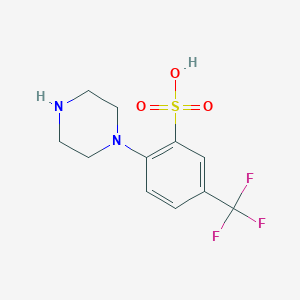
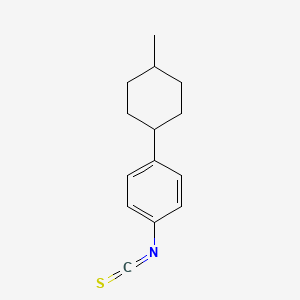
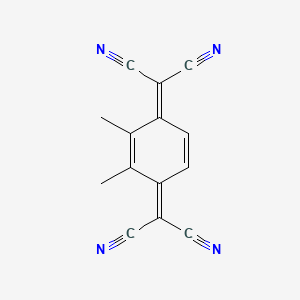
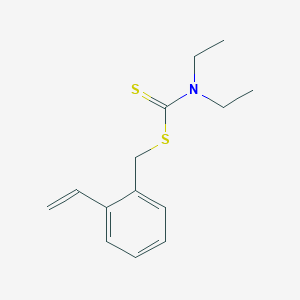

![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)

